![molecular formula C11H13ClN4 B1431498 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine CAS No. 35691-12-4](/img/structure/B1431498.png)
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
Overview
Description
“2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 35691-12-4 . It has a molecular weight of 236.7 . The IUPAC name for this compound is 2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine” is represented by the linear formula C11H13ClN4 . More detailed structural analysis is not available in the retrieved information.Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine” are not detailed in the retrieved information, pyrido[2,3-d]pyrimidines have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .Physical And Chemical Properties Analysis
“2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine” is a white to brown solid . The storage temperature is +4°C .Scientific Research Applications
Antitumor Activity
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine: derivatives have been extensively studied for their antitumor properties. They are known to inhibit various cancer targets, including tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others . These compounds can interfere with cancer cell signaling pathways, making them potential candidates for anticancer drugs.
Antibacterial Properties
These pyrido[3,2-d]pyrimidine derivatives exhibit significant antibacterial activity. Their mechanism of action often involves the inhibition of bacterial dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis and cell replication . This makes them valuable for the development of new antibiotics.
CNS Depressive Effects
The central nervous system (CNS) depressive effects of these compounds make them potential therapeutic agents for conditions characterized by excessive neuronal activity. They may be used to develop treatments for disorders such as epilepsy and anxiety .
Anticonvulsant Applications
Related to their CNS depressive effects, 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine derivatives have shown promise as anticonvulsants. They could help in managing seizures and are being explored for their efficacy and safety in this regard .
Anti-Inflammatory and Analgesic Effects
These derivatives also display anti-inflammatory and analgesic properties, which could be harnessed to treat various inflammatory conditions and pain management . Their ability to modulate inflammatory pathways is of particular interest in chronic inflammatory diseases.
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial activities of these compounds add to their versatility. They could lead to the development of new treatments for fungal infections and combat antimicrobial resistance .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is PI3Kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine acts as an ATP-competitive inhibitor of PI3Kδ . This means it competes with ATP (adenosine triphosphate) for binding to the active site of the enzyme, thereby inhibiting its activity.
Biochemical Pathways
The inhibition of PI3Kδ affects multiple downstream pathways involved in cell growth and survival. These include the AKT/mTOR pathway , which regulates cell proliferation and survival, and the MAPK/ERK pathway , which controls cell differentiation and proliferation .
Pharmacokinetics
Itslipophilicity suggests that it can easily diffuse into cells , which could impact its bioavailability and distribution within the body.
Result of Action
By inhibiting PI3Kδ, 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine can potentially halt cell growth and proliferation , leading to cell death. This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-3-16(4-2)10-9-8(6-5-7-13-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSXOHTYPPHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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